molecular formula C15H20Cl2N2O2 B2395173 2,5-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide CAS No. 1421495-16-0

2,5-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide

Cat. No. B2395173
CAS RN: 1421495-16-0
M. Wt: 331.24
InChI Key: MYOQIUAMIZPUBR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, also known as JNJ-42165279, is a novel small molecule inhibitor that has shown potential in the treatment of various diseases.

Scientific Research Applications

Serotonin Receptor Agonists for Gastrointestinal Motility

Research on benzamide derivatives, including compounds structurally related to 2,5-dichloro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide, has demonstrated their effectiveness as serotonin 4 (5-HT(4)) receptor agonists. These compounds have been evaluated for their potential to enhance gastrointestinal motility, showing promising pharmacological profiles. For instance, studies have synthesized and tested various benzamide derivatives for their ability to contract the isolated guinea-pig ascending colon, indicating their suitability as prokinetic agents to address gastrointestinal motility disorders (Sonda et al., 2003), (Sonda et al., 2004).

Analgesic and Anti-inflammatory Properties

Benzamide derivatives have also been explored for their analgesic and anti-inflammatory properties. Novel compounds derived from visnaginone and khellinone, which share a common structural motif with this compound, have shown significant cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activities, along with promising analgesic and anti-inflammatory effects. These findings suggest the potential of such compounds in the development of new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).

Antimicrobial Activity

The synthesis and evaluation of new pyridine derivatives, including benzamides, have contributed to the discovery of compounds with antimicrobial activity. These studies have generated compounds that exhibit variable and modest activity against bacterial and fungal strains, highlighting the potential of benzamide derivatives in the development of new antimicrobial agents (Patel et al., 2011).

Receptor Binding and Pharmacological Effects

Further research into benzamide derivatives has shed light on their binding affinities to various receptors, including serotonin and dopamine receptors, underscoring their pharmacological relevance. For example, studies on compounds like N,N-diethyl-4-(5-hydroxyspiro[chromene-2,4′-piperidine]-4-yl) benzamide (ADL5859) and its analogs have demonstrated their efficacy in mouse models of pain, highlighting the role of δ-opioid mechanisms in mediating their analgesic effects. This research opens avenues for the development of novel therapeutic agents targeting specific receptor pathways (Nozaki et al., 2012).

properties

IUPAC Name

2,5-dichloro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20Cl2N2O2/c1-21-9-8-19-6-4-12(5-7-19)18-15(20)13-10-11(16)2-3-14(13)17/h2-3,10,12H,4-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOQIUAMIZPUBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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